molecular formula C4H9O3PS B14581779 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione CAS No. 61617-39-8

2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione

Cat. No.: B14581779
CAS No.: 61617-39-8
M. Wt: 168.15 g/mol
InChI Key: AQAVQVQURPAJHQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione is an organophosphorus compound known for its unique structural features and reactivity. This compound contains a phosphorus atom bonded to both oxygen and sulfur atoms, forming a dioxaphospholane ring. Its distinct chemical properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with 2,3-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

P2S5+C4H10O2C4H9O2PS2+H2S\text{P}_2\text{S}_5 + \text{C}_4\text{H}_{10}\text{O}_2 \rightarrow \text{C}_4\text{H}_9\text{O}_2\text{PS}_2 + \text{H}_2\text{S} P2​S5​+C4​H10​O2​→C4​H9​O2​PS2​+H2​S

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different phosphorus-containing species.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Generation of phosphine derivatives.

    Substitution: Production of various substituted dioxaphospholane derivatives.

Scientific Research Applications

2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione finds applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways. This reactivity underlies its potential biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-oxide
  • 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-sulfide

Uniqueness

2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61617-39-8

Molecular Formula

C4H9O3PS

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-4,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane

InChI

InChI=1S/C4H9O3PS/c1-3-4(2)7-8(5,9)6-3/h3-4H,1-2H3,(H,5,9)

InChI Key

AQAVQVQURPAJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OP(=S)(O1)O)C

Origin of Product

United States

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